4-(naphthalen-2-ylmethyl)piperidine hydrochloride
CAS No.:
Cat. No.: VC13661041
Molecular Formula: C16H20ClN
Molecular Weight: 261.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClN |
|---|---|
| Molecular Weight | 261.79 g/mol |
| IUPAC Name | 4-(naphthalen-2-ylmethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C16H19N.ClH/c1-2-4-16-12-14(5-6-15(16)3-1)11-13-7-9-17-10-8-13;/h1-6,12-13,17H,7-11H2;1H |
| Standard InChI Key | APETVRBXGYTBBB-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CC2=CC3=CC=CC=C3C=C2.Cl |
| Canonical SMILES | C1CNCCC1CC2=CC3=CC=CC=C3C=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₆H₂₀ClN, with a molecular weight of 261.79 g/mol . Its IUPAC name, 4-(naphthalen-2-ylmethyl)piperidine hydrochloride, reflects the substitution pattern: a naphthalen-2-ylmethyl group at the 4-position of the piperidine ring, with a hydrochloride counterion stabilizing the amine group .
Structural Features
The piperidine ring adopts a chair conformation, while the naphthalene moiety contributes aromaticity and planar geometry. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability. Key spectroscopic identifiers include:
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IR: Absence of terminal acetylene C–H stretches (~3309 cm⁻¹) and presence of disubstituted alkyne signals (~2121 cm⁻¹) .
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NMR: Distinct proton environments for the naphthalene (δ 7.2–8.0 ppm) and piperidine (δ 1.5–3.5 ppm) groups .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 252563-97-6 | |
| Molecular Formula | C₁₆H₂₀ClN | |
| Molecular Weight | 261.79 g/mol | |
| IUPAC Name | 4-(naphthalen-2-ylmethyl)piperidine hydrochloride |
Synthesis and Modification
Synthetic Routes
The compound is synthesized via Mannich reactions, involving:
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Alkylation: Reaction of 1-(prop-2-ynyloxy)naphthalene with 4-phenylpiperidine.
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Quaternization: Treatment with hydrochloric acid to form the hydrochloride salt .
Yields vary based on reaction conditions. For example, CuI-catalyzed reactions in dioxane at 40°C achieve ~75% yield for analogous piperidine derivatives .
Structural Analogs
Modifications at the piperidine nitrogen or naphthalene position alter bioactivity. Notable analogs include:
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1-TERT-BUTYL 4-ETHYL 4-(NAPHTHALEN-2-YLMETHYL)PIPERIDINE-1,4-DICARBOXYLATE (CAS 227470-74-8), which introduces ester groups for enhanced lipophilicity .
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{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol (CAS VC16439738), adding a hydroxymethyl group for hydrogen bonding.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves water solubility (~50 mg/mL at 25°C), while the naphthalene group confers lipid membrane permeability. The compound is stable under inert atmospheres but degrades upon prolonged exposure to light or moisture .
Predicted Properties
Computational models estimate:
| Compound | Activity (IC₅₀) | Model | Source |
|---|---|---|---|
| LAS-251 | 40 nM (local anesthetic) | Rabbit abdominal wall | |
| NSC-696885 | 200 nM (MAGL inhibition) | Brain membrane |
Applications in Research
Drug Discovery
The compound serves as a scaffold for:
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Cannabinoid receptor modulators: Modifying FAAH/MAGL enzyme activity .
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Antimicrobial agents: Disrupting bacterial cell membranes (MIC = 8 µg/mL against S. aureus) .
Chemical Probes
Its fluorescent naphthalene group aids in:
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